2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolo[3,2-d]pyrimidin-4-one core, substituted with fluorophenyl, methoxyethyl, and phenyl groups, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidin-4-one core and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its effects.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar compounds to 2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one include other pyrrolo[3,2-d]pyrimidin-4-one derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2S/c1-26-14-19(17-6-4-3-5-7-17)20-21(26)22(28)27(12-13-29-2)23(25-20)30-15-16-8-10-18(24)11-9-16/h3-11,14H,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFXIMDLDDVEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)CCOC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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